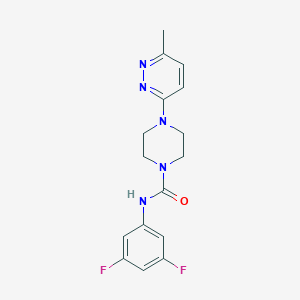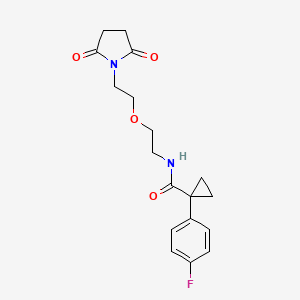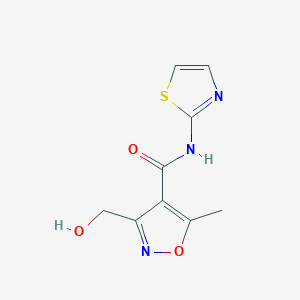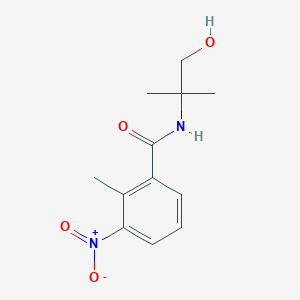
N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide
Übersicht
Beschreibung
“N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” is a chemical compound that has been synthesized for research purposes . The importance of this compound lies in its possession of an N, O-bidentate directing group. Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Synthesis Analysis
The compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis
The structure of “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide” was determined and confirmed by X-ray analysis . Unfortunately, the exact details of the molecular structure are not available in the sources I found.Chemical Reactions Analysis
The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This process involves the transformation of inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The compound is synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . This process is a part of organic synthesis, which is a sub-discipline of chemistry that focuses on the construction of organic compounds using organic reactions .
Bidentate Directing Groups
The compound possesses an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions . This is significant in the field of organic chemistry, where directing groups are used to control the regiochemistry of reactions .
C–H Bond Functionalization
The compound plays a role in C–H bond functionalization . This process transforms inert C–H bonds into reactive ones, enabling the construction of complex molecules in an atom-economical and step-economical fashion .
Chelation Assistance
The compound promotes the formation of cyclometallated complexes via chelation-assistance . This sets the stage for C–H bond functionalization . Chelation assistance is a strategy used in organic chemistry to increase the reactivity of a substrate towards a desired reaction .
X-ray Structure Determination
The structure of the compound was determined and confirmed by X-ray analysis . X-ray structure determination is a technique used in chemistry to determine the atomic and molecular structure of a crystal .
Antibacterial and Antifungal Properties
Although there’s no direct evidence for “N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-3-nitrobenzamide”, its N-heterocyclic analogues of 28-O-Methyl Betulinate have shown antibacterial and antifungal properties . This suggests potential applications in the development of new antimicrobial agents .
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8-9(5-4-6-10(8)14(17)18)11(16)13-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZSIMYPOXRICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)
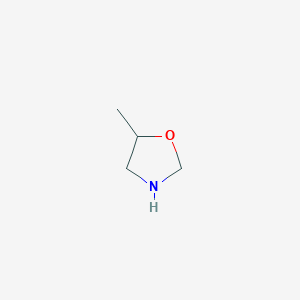
![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2705605.png)

![(E)-N-(3,4-dichlorophenyl)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2705607.png)

